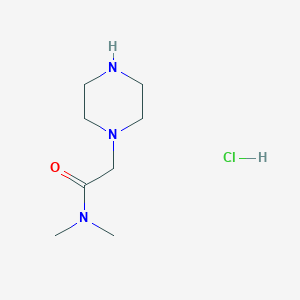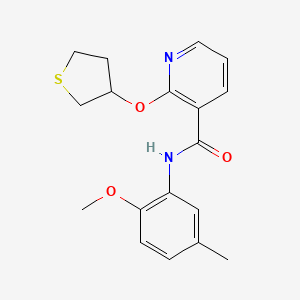
(E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid is a useful research compound. Its molecular formula is C21H13NO4S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds related to this chemical structure have shown significant antimicrobial and antifungal activities. For instance, derivatives synthesized from related chemical structures have been tested for their efficacy against various bacterial and fungal species, demonstrating comparable activities to standard drugs in certain cases (Patel & Shaikh, 2010). Microwave-assisted synthesis of some derivatives has resulted in compounds with notable antibacterial and antifungal activities, indicating potential for development into antimicrobial agents (Sodha et al., 2003).
Anticancer and Antiangiogenic Effects
Research into derivatives of this chemical compound has revealed potent anticancer and antiangiogenic effects in in vivo studies, particularly against transplantable mouse tumors. These effects include inhibiting tumor growth and endothelial proliferation, suggesting a promising avenue for anticancer therapy (Chandrappa et al., 2010). Additionally, studies have shown that certain derivatives can induce apoptosis in human leukemia cells, further underscoring their potential in cancer treatment (Chandrappa et al., 2009).
Corrosion Inhibition
Azo derivatives related to this compound have been investigated for their ability to serve as corrosion inhibitors for mild steel in acidic environments. These studies found that the compounds could significantly reduce corrosion, making them useful for protecting industrial materials (Bedair et al., 2022).
Antibiofilm Agents
Some novel thiazolidione derivatives have shown significant activity as antibiofilm agents against Staphylococcus epidermidis, in addition to possessing antibacterial properties. This suggests their potential application in preventing and treating biofilm-associated infections (Pan et al., 2011).
Nematicidal and Antibacterial Activity
Research on thiazolopyrimidine derivatives has revealed notable nematicidal and antibacterial activities, indicating potential use in agricultural pest control and antimicrobial applications (Reddy et al., 2010).
properties
IUPAC Name |
2-[5-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4S2/c23-19-18(28-21(27)22(19)13-6-2-1-3-7-13)12-14-10-11-17(26-14)15-8-4-5-9-16(15)20(24)25/h1-12H,(H,24,25)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHPOADSUFDHU-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4C(=O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-methyl-5-oxo-4-((pyridin-3-ylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2732665.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2732666.png)
![4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate](/img/structure/B2732667.png)

![2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2732669.png)
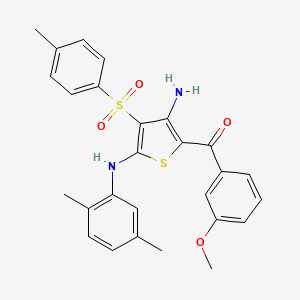
![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
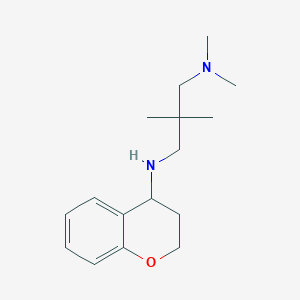
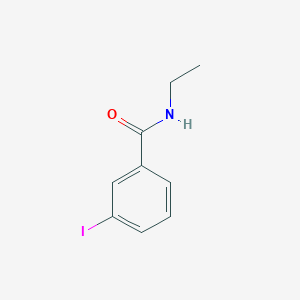

![[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2732679.png)
